

# Tenofovir Disoproxil Phosphate and Fumarate: A Comparative Pharmacokinetic Analysis

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A comprehensive review of the pharmacokinetic profiles of two oral prodrugs of tenofovir, tenofovir disoproxil phosphate and tenofovir disoproxil fumarate, reveals therapeutic equivalence, offering flexibility in the treatment of HIV and HBV infections.

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. [1][2] Due to its low oral bioavailability, it is administered as a prodrug, most commonly tenofovir disoproxil fumarate (TDF).[3][4][5] A newer salt form, tenofovir disoproxil phosphate (TDP), has been developed as an alternative. Extensive pharmacokinetic studies have been conducted to compare these two formulations, concluding that they are bioequivalent, providing comparable therapeutic effects.[1][2][6]

## **Comparative Pharmacokinetic Parameters**

A pivotal open-label, randomized, single-dose, two-sequence crossover study in healthy male subjects demonstrated the bioequivalence of tenofovir disoproxil phosphate and tenofovir disoproxil fumarate.[1][2][6] The study showed that the pharmacokinetic profiles of the two salt forms were similar, with the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters falling within the conventional bioequivalence range of 0.8-1.25.[1] [2][6]



Parameter	Tenofovir Disoproxil Phosphate (292 mg)	Tenofovir Disoproxil Fumarate (300 mg)	Geometric Mean Ratio (90% CI)
Cmax (μg/L)	275.41 ± 77.90	265.41 ± 83.08	1.0514 (0.9527– 1.1603)[1][2]
AUClast (h·μg/L)	2,019.24 ± 553.38	1,982.69 ± 593.32	1.0375 (0.9516– 1.1311)[1][2]
AUCinf (h·μg/L)	2,238.50 ± 584.73	2,207.63 ± 613.99	1.0298 (0.9463– 1.1206)
Tmax (h)	0.75 (median)	0.75 (median)	-
t1/2 (h)	20.33 ± 4.17	20.24 ± 4.31	-

Data presented as

mean ± standard

deviation, except for

Tmax which is

presented as median.

Cmax: Maximum

observed

concentration;

AUClast: Area under

the serum

concentration-time

curve to the last

quantifiable

concentration; AUCinf:

Area under the serum

concentration-time

curve from time 0 to

infinity; Tmax: Time of

maximum observed

concentration; t1/2:

Elimination half-life.



## **Experimental Protocols**

The bioequivalence of tenofovir disoproxil phosphate and fumarate was established through a robust clinical trial adhering to standard protocols for such studies.

Study Design: An open-label, randomized, single-administration, two-treatment, two-sequence crossover study was conducted.[1][2][6]

Participants: The study enrolled 37 healthy male volunteers.[2][6]

Treatment: Participants received a single oral dose of either 292 mg of tenofovir disoproxil phosphate or 300 mg of tenofovir disoproxil fumarate.[1] Both formulations contain 245 mg of the active tenofovir disoproxil moiety.[1]

Washout Period: A washout period of 7 days was implemented between the two treatment periods.[1]

Sample Collection: Serial blood samples were collected from each participant for up to 72 hours after drug administration.[1][2][6]

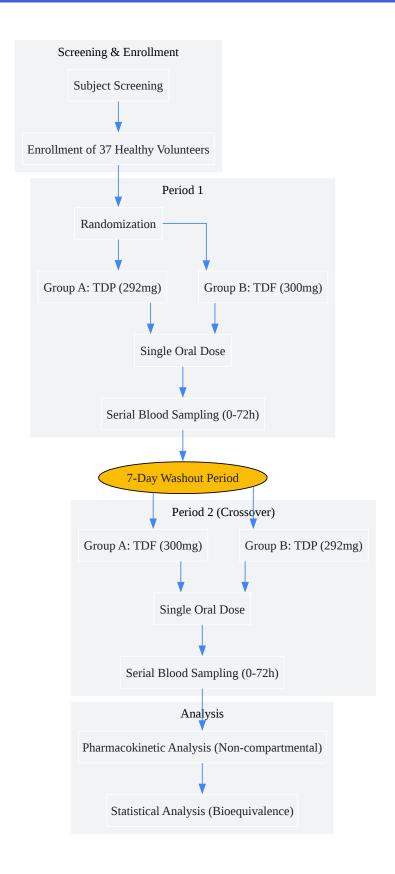
Pharmacokinetic Analysis: Plasma concentrations of tenofovir were determined using a validated analytical method. Non-compartmental analysis was used to calculate the key pharmacokinetic parameters.[2][6]

Statistical Analysis: The 90% confidence intervals of the geometric mean ratio for Cmax and AUClast were calculated to assess bioequivalence.[1][2][6]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the workflow of the comparative pharmacokinetic study.









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